N-methyl-N-phenylnicotinamide

NAMPT inhibition NAD biosynthesis cancer metabolism

This synthetic small-molecule nicotinamide derivative is a potent, high-affinity NAMPT inhibitor (IC₅₀ = 8 nM). Its >1250-fold selectivity window over CYP2C9 (IC₅₀ = 10,000 nM) ensures minimal off-target metabolic interference, making it a superior choice for studying NAD⁺ salvage pathways and oncology metabolism compared to generic analogs. Ideal for reproducible biochemical assays and cellular studies.

Molecular Formula C13H12N2O
Molecular Weight 212.25 g/mol
Cat. No. B261158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-phenylnicotinamide
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C13H12N2O/c1-15(12-7-3-2-4-8-12)13(16)11-6-5-9-14-10-11/h2-10H,1H3
InChIKeyFPTIYMXUGOIUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-N-phenylnicotinamide: NAMPT Inhibitor Activity and Procurement-Relevant Baseline Profile


N-Methyl-N-phenylnicotinamide (CAS 65035-97-4) is a synthetic small-molecule nicotinamide derivative with a tertiary amide structure. It is primarily characterized as a potent inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a rate-limiting enzyme in the NAD⁺ salvage pathway [1]. The compound exhibits an IC₅₀ of 8 nM against NAMPT [2], placing it among high-affinity NAMPT ligands. Additionally, it demonstrates weak CYP2C9 inhibition with an IC₅₀ of 10,000 nM [3], indicating a selectivity window of over 1000-fold between its primary target and this major drug-metabolizing cytochrome P450 enzyme. This dual profile makes the compound a useful tool for investigating NAMPT-dependent biology in systems where minimal CYP interference is required.

N-Methyl-N-phenylnicotinamide Procurement: Why In-Class Substitution Introduces Uncontrolled Variables


Generic substitution among N-substituted nicotinamides is scientifically inadvisable due to divergent primary molecular targets and activity profiles that are not interchangeable. Simple analogs such as N-methylnicotinamide and N-phenylnicotinamide exhibit distinct biological mechanisms: N-methylnicotinamide acts as an endogenous antithrombotic metabolite via prostacyclin release [1], while N-phenylnicotinamide derivatives are primarily COX-1 inhibitors [2]. In contrast, N-methyl-N-phenylnicotinamide is a potent NAMPT inhibitor with an IC₅₀ of 8 nM [3]. Even among NAMPT inhibitors, affinity differences can exceed orders of magnitude—for instance, related N-phenyl nicotinamide derivatives show IC₅₀ values of 17 nM [4] or higher—meaning that substitution without validation would alter the concentration-response relationship and potentially confound experimental interpretation or lead optimization efforts.

N-Methyl-N-phenylnicotinamide: Quantified Comparative Evidence for Scientific Selection


NAMPT Inhibitory Potency: N-Methyl-N-phenylnicotinamide versus a Closely Related N-Phenyl Nicotinamide Analog

N-Methyl-N-phenylnicotinamide inhibits NAMPT with an IC₅₀ of 8 nM [1]. A closely related N-phenyl nicotinamide derivative (BDBM50439302 / CHEMBL2419516), which lacks the N-methyl substitution, inhibits NAMPT with an IC₅₀ of 17 nM under comparable assay conditions [2]. The N-methylated compound is approximately 2.1-fold more potent in this direct comparison. Both assays used human NAMPT and measured conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN) via mass spectrometry with 15-minute preincubation [1][2].

NAMPT inhibition NAD biosynthesis cancer metabolism

CYP2C9 Selectivity: N-Methyl-N-phenylnicotinamide Compared to a Related NAMPT Inhibitor

N-Methyl-N-phenylnicotinamide exhibits an IC₅₀ of 10,000 nM against CYP2C9 in human liver microsomes [1], resulting in a 1250-fold selectivity window for NAMPT over CYP2C9. In comparison, a closely related N-phenyl nicotinamide analog (BDBM50439302) inhibits CYP2C9 with an IC₅₀ of 65 nM [2], yielding only a 3.8-fold selectivity window over NAMPT (17 nM). This represents an approximately 329-fold difference in CYP2C9 inhibitory activity between the two compounds under comparable assay conditions [1][2].

CYP2C9 inhibition drug-drug interaction selectivity profiling

Divergent Biological Mechanism: N-Methyl-N-phenylnicotinamide versus Endogenous Metabolite N-Methylnicotinamide

N-Methyl-N-phenylnicotinamide functions as a potent NAMPT inhibitor (IC₅₀ = 8 nM) [1], directly targeting the NAD⁺ salvage pathway. In contrast, N-methylnicotinamide, an endogenous metabolite lacking the N-phenyl group, exerts antithrombotic effects via prostacyclin (PGI₂) release rather than NAMPT inhibition [2]. In a rat model of electrically induced arterial thrombosis, N-methylnicotinamide (intravenous administration) dose-dependently reduced thrombus weight and collagen-induced platelet aggregation, whereas nicotinamide (the parent compound) showed no significant antithrombotic effect [2]. No evidence suggests N-methyl-N-phenylnicotinamide shares this prostacyclin-mediated mechanism.

mechanism of action target specificity pharmacological differentiation

N-Methyl-N-phenylnicotinamide: Evidence-Based Research and Procurement Application Scenarios


NAMPT Enzymology and NAD⁺ Metabolism Studies

With an IC₅₀ of 8 nM against NAMPT [1], N-methyl-N-phenylnicotinamide serves as a high-affinity probe for investigating the NAD⁺ salvage pathway. Its potency enables low-concentration use in biochemical assays studying NAMPT kinetics, NAD⁺ depletion dynamics, or the effects of NAMPT inhibition on downstream NAD⁺-dependent processes such as sirtuin activity and PARP function. The compound's 1250-fold selectivity window over CYP2C9 [2] makes it particularly suitable for cellular studies where minimal off-target cytochrome P450 interference is required.

Oncology Research: Cancer Cell Metabolism and Apoptosis Studies

Given that NAMPT inhibition is a validated strategy for targeting cancer cell metabolism [1], this compound is applicable in oncology research examining NAD⁺ depletion-induced cytotoxicity. Its 8 nM NAMPT IC₅₀ [2] supports its use in cell viability assays, apoptosis studies, and investigations of metabolic vulnerability in NAMPT-dependent tumor cell lines. The compound's low CYP2C9 inhibition profile [3] reduces the likelihood of confounding metabolic effects when used in cell-based systems.

Comparative Pharmacology and Selectivity Profiling

The compound's distinct activity profile—potent NAMPT inhibition (IC₅₀ = 8 nM) [1] coupled with weak CYP2C9 inhibition (IC₅₀ = 10,000 nM) [2]—positions it as a useful reference standard in comparative selectivity studies. Researchers can employ it as a benchmark when evaluating novel NAMPT inhibitors or when investigating the structural determinants of CYP2C9 interaction within the nicotinamide chemotype, as evidenced by the 154-fold difference in CYP2C9 activity compared to a closely related analog [2][3].

Assay Development and High-Throughput Screening

The well-defined, quantitative NAMPT inhibitory activity of this compound (IC₅₀ = 8 nM) [1] makes it suitable as a positive control or reference inhibitor in NAMPT biochemical assays. Its established IC₅₀ value provides a reliable benchmark for assay validation, Z'-factor determination, and inter-plate consistency monitoring in high-throughput screening campaigns aimed at identifying novel NAMPT modulators.

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